molecular formula C20H25N B025706 N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine CAS No. 104147-39-9

N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine

Cat. No.: B025706
CAS No.: 104147-39-9
M. Wt: 279.4 g/mol
InChI Key: NIWNQRYVOLRIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine, also known as this compound, is a useful research compound. Its molecular formula is C20H25N and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

104147-39-9

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

IUPAC Name

N,5,5-trimethyl-N-(naphthalen-1-ylmethyl)hex-3-yn-1-amine

InChI

InChI=1S/C20H25N/c1-20(2,3)14-7-8-15-21(4)16-18-12-9-11-17-10-5-6-13-19(17)18/h5-6,9-13H,8,15-16H2,1-4H3

InChI Key

NIWNQRYVOLRIML-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CCCN(C)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)(C)C#CCCN(C)CC1=CC=CC2=CC=CC=C21

Key on ui other cas no.

104147-39-9

Synonyms

N-(5,5-dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine
N-DMHY-NMNH2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 540 mg 5,5-dimethyl-3-hexyn-1-ol in dimethylformamide (DMF) are added, at 0° 1.2 ml triethylamine. Then are added, dropwise, with stirring, 0.335 ml methanesulfonylchloride. After 2 hours of stirring at room temperature are added 740 mg N-methyl-1-naphthylmethylamine and the mixture is heated overnight at 80°. The solvent is evaporated in vacuum, the residue distributed between saturated aqueous NaHCO3 solution and ethyl acetate, the organic phase washed, dried and evaporated. The crude residue is chromatographed over silicagel (with toluene/ethylacetate 9/1) and the title compound (Compound 1) obtained as an oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.335 mL
Type
reactant
Reaction Step Two
Quantity
740 mg
Type
reactant
Reaction Step Three

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